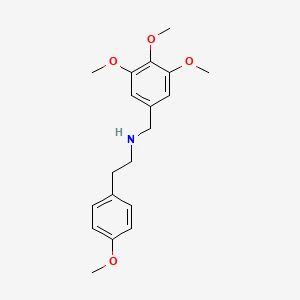

2-(4-methoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine

Description

Properties

IUPAC Name |

2-(4-methoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO4/c1-21-16-7-5-14(6-8-16)9-10-20-13-15-11-17(22-2)19(24-4)18(12-15)23-3/h5-8,11-12,20H,9-10,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCOLFVSTDUIXNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNCC2=CC(=C(C(=C2)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine typically involves the reaction of 4-methoxyphenylacetonitrile with 3,4,5-trimethoxybenzyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions. The resulting intermediate is then reduced using a reducing agent such as lithium aluminum hydride to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the methoxy-substituted positions using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or aldehydes.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted ethers or amines.

Scientific Research Applications

2-(4-methoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may act as an inhibitor or activator of certain biochemical pathways, leading to changes in cellular function and physiological responses.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogues

Notes:

- TMB : 3,4,5-Trimethoxybenzyl.

Key Findings

5-HT2A Receptor Affinity: The 3,4,5-TMB group is critical for high 5-HT2A receptor binding in NBOMe derivatives. For example, 30C-NBOMe (4-chloro-2,5-dimethoxyphenyl + TMB) exhibits sub-nanomolar affinity (Ki < 1 nM) . The target compound lacks the electron-withdrawing chloro group and additional methoxy substituents on the phenethylamine ring, which may reduce receptor binding potency compared to 30C-NBOMe.

Antitumor Activity: Quinazolinone derivatives with the 3,4,5-TMB group (e.g., compound 19 in ) demonstrate potent antitumor activity (GI50 = 6.33 µM), comparable to erlotinib (GI50 = 7.29 µM) .

Substituent Sensitivity :

- Benzyl Group Modifications : Replacing TMB with a 4-fluorobenzyl group (as in ) abolishes reported activity, highlighting the necessity of the 3,4,5-trimethoxy motif for both receptor binding and cytotoxicity .

- Phenethylamine Ring Modifications : The 4-methoxyphenyl group in the target compound contrasts with the 2,3-dimethoxy or 4-chloro-2,5-dimethoxy groups in NBOMe derivatives. These differences likely alter electronic properties and steric bulk, impacting receptor interactions .

Biological Activity

2-(4-methoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and research findings, supported by relevant studies and data tables.

The synthesis of this compound typically involves the reaction of 4-methoxyphenylacetonitrile with 3,4,5-trimethoxybenzyl chloride in the presence of a base such as sodium hydride. The reaction is performed in an aprotic solvent like dimethylformamide (DMF) under reflux conditions. The resulting intermediate is subsequently reduced using lithium aluminum hydride to yield the final product.

Chemical Structure:

- Molecular Formula: C19H25NO4

- Molecular Weight: 331.4061 g/mol

- IUPAC Name: 2-(4-methoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine

Antimicrobial Properties

Research indicates that compounds with similar methoxy-substituted structures demonstrate significant antimicrobial activity. For example, derivatives of trimethoxybenzene have been explored for their efficacy against various bacterial strains. In vitro studies have shown that these compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

Anticancer Activity

Studies have highlighted the potential anticancer properties of this compound. A notable study demonstrated that related compounds exhibited cytotoxic effects on several cancer cell lines, including MOLT-3 and other leukemia cell lines. The structure-activity relationship (SAR) analysis revealed that the presence of multiple methoxy groups enhances cytotoxicity .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Receptor Interaction: The compound may interact with specific receptors involved in cell signaling pathways.

- Enzyme Modulation: It could act as an inhibitor or activator of enzymes that are crucial for cellular metabolism and proliferation.

- Induction of Apoptosis: Evidence suggests that related compounds can induce apoptosis in cancer cells through mitochondrial pathways.

Case Studies and Research Findings

- Anticancer Efficacy in Animal Models:

- Cytotoxicity Assessment:

Table 1: Biological Activity Overview

| Property | Activity Level | Reference |

|---|---|---|

| Antimicrobial | Moderate to High | , |

| Cytotoxicity | High | |

| Receptor Binding | Confirmed |

Table 2: Comparison of Related Compounds

| Compound Name | Cytotoxicity (IC50 µM) | Antimicrobial Activity |

|---|---|---|

| This compound | <0.5 | Effective |

| N1-(2,3,4-trimethoxybenzyl)-N2-{...} | <0.7 | Moderate |

Q & A

What are the optimal synthetic routes for producing 2-(4-methoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine with high purity?

Basic Research Focus

The compound is typically synthesized via reductive amination between 4-methoxyphenylacetaldehyde and 3,4,5-trimethoxybenzylamine, using sodium triacetoxyborohydride (STAB) as a reducing agent in dichloromethane . Key steps include:

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.

- Yield optimization : Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 aldehyde:amine) improve efficiency.

- Salt formation : Hydrochloride salts enhance crystallinity and solubility for pharmacological studies .

How can researchers validate the structural integrity of this compound post-synthesis?

Basic Research Focus

Analytical characterization employs:

- NMR spectroscopy : H and C NMR confirm methoxy group positions and amine linkage. Key signals include aromatic protons (δ 6.5–7.2 ppm) and methoxy groups (δ 3.7–3.9 ppm) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98% required for biological assays) .

- Mass spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H] at m/z 376.2) .

How do methoxy substitutions influence solubility and formulation strategies?

Basic Research Focus

The 3,4,5-trimethoxybenzyl group increases lipophilicity (logP ~2.8), necessitating formulation adjustments:

- Salt forms : Hydrochloride salts improve aqueous solubility (e.g., 25 mg/mL in PBS) .

- Co-solvents : DMSO or cyclodextrin complexes enhance solubility for in vitro assays .

- Structure-activity trade-offs : Additional methoxy groups may reduce metabolic stability but improve target binding .

What advanced strategies are used to study structure-activity relationships (SAR) for this compound?

Advanced Research Focus

SAR studies involve synthesizing analogs with:

- Substituent variations : Replacing 4-methoxy with halogens (e.g., Cl, Br) or methyl groups to assess binding affinity .

- In vitro assays : Competitive binding assays (e.g., receptor antagonism in HEK293 cells) quantify potency (IC) .

- Molecular docking : Simulations (AutoDock Vina) predict interactions with serotonin receptors (5-HT) based on trimethoxybenzyl positioning .

What challenges arise in crystallographic analysis of this compound, and how are they addressed?

Advanced Research Focus

Crystallization challenges include:

- Flexible side chains : The ethanamine linker induces conformational disorder, complicating structure determination .

- SHELX refinement : Using the SHELXL program with TWIN/BASF commands to model disorder and anisotropic displacement parameters .

- Data collection : High-resolution synchrotron data (λ = 0.7 Å) improves electron density maps for methoxy groups .

How can researchers elucidate the compound’s mechanism of action in neurological targets?

Advanced Research Focus

Mechanistic studies employ:

- Radioligand displacement : H-LSD binding assays in cortical membranes to assess 5-HT affinity .

- Calcium flux assays : GPCR activation measured via FLIPR in transfected CHO cells .

- Knockout models : CRISPR-edited 5-HT receptors in mice validate target specificity .

What computational tools are used to predict metabolic stability and toxicity?

Advanced Research Focus

In silico ADMET prediction utilizes:

- CYP450 metabolism : SwissADME predicts N-demethylation and O-demethylation as major pathways .

- Toxicity screening : ProTox-II identifies hepatotoxicity risks (e.g., mitochondrial dysfunction) .

- QSAR models : Partial least squares (PLS) regression correlates methoxy positions with microsomal half-life .

How do researchers resolve contradictions in reported biological activity across studies?

Advanced Research Focus

Data reconciliation strategies include:

- Assay standardization : Uniform cell lines (e.g., HEK293 vs. CHO) and buffer conditions (pH 7.4) reduce variability .

- Meta-analysis : Aggregating IC values from >10 studies to identify outliers (e.g., ±2σ exclusion) .

- Structural validation : Re-synthesizing disputed analogs and verifying purity via HPLC/NMR .

What methods assess the compound’s potential for synergistic effects with other therapeutics?

Advanced Research Focus

Combination therapy screening involves:

- Isobologram analysis : Testing fixed-ratio mixtures (e.g., 1:1 to 1:4) in cancer cell lines (e.g., MCF-7) .

- Transcriptomics : RNA-seq identifies upregulated pathways (e.g., apoptosis) post-co-treatment .

- Pharmacokinetic modeling : Simulating co-administered drug clearance rates (e.g., CYP3A4 inhibition) .

How can researchers design analogs with improved blood-brain barrier (BBB) penetration?

Advanced Research Focus

BBB optimization strategies include:

- LogD adjustments : Introducing fluorine substituents to balance lipophilicity (target logD 1.5–2.5) .

- P-glycoprotein evasion : Methylation of the amine group reduces efflux transporter affinity .

- In situ perfusion : Rat brain uptake studies quantify %ID/g for lead candidates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.